Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, a nitro group, and a benzene dicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final steps involve esterification to introduce the dimethyl ester groups and coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and esterification steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential as a drug candidate for treating various diseases is being explored.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate: shares similarities with other pyrrolidine-containing compounds and nitroaromatic compounds.
Pyrrolidine derivatives: These compounds are known for their biological activity and are used in drug discovery.
Nitroaromatic compounds: These compounds are often used in the synthesis of dyes, explosives, and pharmaceuticals.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzene-1,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7/c1-30-20(26)14-9-15(21(27)31-2)11-16(10-14)22-19(25)13-5-6-17(18(12-13)24(28)29)23-7-3-4-8-23/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQPTYUUMJYOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.